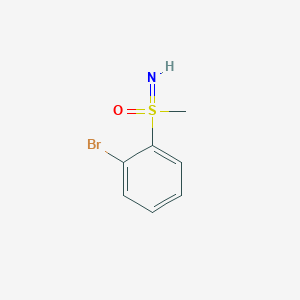

S-Metil-S-(2-bromofenil)sulfoximina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-Methyl-S-(2-bromophenyl)sulfoximine (MBSO) is an organosulfur compound that has been studied for its various uses in scientific research. It is a colorless solid that has been used as a reagent in organic synthesis and has been explored for its potential applications in pharmacology and biochemistry.

Aplicaciones Científicas De Investigación

- Las sulfoximinas han surgido como prometedoras candidatas a fármacos. Su centro de azufre (VI) proporciona un andamiaje versátil para el diseño de moléculas bioactivas. Los investigadores exploran su potencial en el tratamiento de diversas enfermedades, incluido el cáncer, los trastornos neurodegenerativos y las enfermedades infecciosas .

Química Medicinal y Desarrollo de Fármacos

Síntesis de Polímeros

Estas aplicaciones resaltan la versatilidad y el potencial de S-Metil-S-(2-bromofenil)sulfoximina en la investigación científica. A medida que el campo continúa evolucionando, pueden surgir nuevos descubrimientos y usos innovadores . Si desea obtener información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!

Direcciones Futuras

Sulfoximines, including S-Methyl-S-(2-bromophenyl)sulfoximine, have attracted considerable attention over the past several decades due to their attractive properties for drug and crop protection chemistry . They offer metabolic stability, hydrogen-bond donor/acceptor capabilities, and structural diversity . Future research may focus on further exploring these properties and developing new applications for sulfoximines .

Mecanismo De Acción

Target of Action

S-Methyl-S-(2-bromophenyl)sulfoximine is a sulfoximine derivative, similar to Methionine sulfoximine (MSO), which is known to be an irreversible glutamine synthetase inhibitor . Glutamine synthetase is a key enzyme in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine. Therefore, the primary target of S-Methyl-S-(2-bromophenyl)sulfoximine is likely to be glutamine synthetase.

Mode of Action

Based on its structural similarity to mso, it can be inferred that s-methyl-s-(2-bromophenyl)sulfoximine might also act as an inhibitor of glutamine synthetase . MSO is phosphorylated by glutamine synthetase, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . It is plausible that S-Methyl-S-(2-bromophenyl)sulfoximine might interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of glutamine synthetase by S-Methyl-S-(2-bromophenyl)sulfoximine could affect the glutamine synthesis pathway, leading to a decrease in the production of glutamine. This could potentially disrupt nitrogen metabolism within the cell . The exact downstream effects would depend on the specific cellular context and the role of glutamine in those cells.

Result of Action

The molecular and cellular effects of S-Methyl-S-(2-bromophenyl)sulfoximine’s action would likely be related to its inhibition of glutamine synthetase. This could lead to a decrease in glutamine levels, potentially affecting various cellular processes that depend on glutamine, such as protein synthesis and energy production .

Propiedades

IUPAC Name |

(2-bromophenyl)-imino-methyl-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOLYXWOVMNOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833459-47-5 |

Source

|

| Record name | (2-bromophenyl)(imino)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(methoxymethyl)-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2551117.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)

![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)

![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)

![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551130.png)

![N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2551133.png)

![4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine](/img/structure/B2551135.png)

![(E)-N-[(5-Cyanothiophen-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2551136.png)

![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)